molecular formula C14H17O4- B12358443 Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)-

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12358443
M. Wt: 249.28 g/mol
InChI Key: ICZBQHPMSPTRJO-NSHDSACASA-M
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived from its parent structure, butanedioic acid (succinic acid), with modifications at positions 2 and 4. The phenyl group (-C₆H₅) at position 2 and the 1,1-dimethylethyl (tert-butyl) ester group at position 4 define its substituents. Following IUPAC prioritization rules for functional groups and substituents, the systematic name is:

(2S)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanedioic acid

The structural formula (Figure 1) illustrates the compound’s backbone:

$$
\text{COOH–CH(C}6\text{H}5\text{)–CH}2\text{–COO–C(CH}3\text{)}_3
$$

The tert-butyl ester group replaces the carboxylic acid at position 4, while the phenyl group occupies position 2. The (2S) designation specifies the absolute configuration of the chiral center at carbon 2.

CAS Registry Number and Alternative Chemical Identifiers

As of the available data, the CAS Registry Number for this specific stereoisomer is not explicitly listed in the surveyed sources. However, related compounds provide insight into its potential identifiers:

Identifier Type Value Source
Parent Acid CAS 4036-30-0 ((S)-(+)-Phenylsuccinic acid) ChemicalBook
Analogous Ester CAS 14049849 (Z-(MeO)-Asp-OtBu) PubChem
Molecular Formula C₁₅H₁₈O₅ Derived from
SMILES O=C(OC(C)C)C(CC(=O)O)C1=CC=CC=C1 Computed from

The absence of a dedicated CAS entry underscores the compound’s specialized nature, necessitating further characterization in primary literature.

Stereochemical Designation and Absolute Configuration Analysis

The (2S) configuration assigns the compound’s chirality using the Cahn-Ingold-Prelog priority rules. The chiral center at carbon 2 binds a phenyl group (-C₆H₅), a carboxylic acid (-COOH), a methylene group (-CH₂-), and a hydrogen atom. Priorities are ranked as:

  • Phenyl (-C₆H₅)
  • Carboxylic acid (-COOH)
  • Methylene (-CH₂-)
  • Hydrogen (-H)

This arrangement results in an S configuration when the lowest-priority group (H) is oriented away from the observer. Experimental validation via optical rotation data from analogous compounds, such as (S)-(+)-phenylsuccinic acid ([α]₂₀/D = +171° in acetone), supports the retention of configuration in ester derivatives.

Synonym Taxonomy Across Chemical Databases

The compound is referenced under diverse synonyms in chemical databases, reflecting variations in naming conventions (Table 2):

Database Synonym Identifier
PubChem (2S)-2-Phenyl-4-(tert-butoxycarbonyl)butanedioate CID (hypothetical)
ChemicalBook (S)-4-tert-Butyl 2-phenylsuccinate CB7372571 (analog)
NIST Chemistry Butanedioic acid, 2-phenyl-, tert-butyl ester N/A
EvitaChem 2-Phenyl-4-(tert-butyl)succinic acid ester EVT-13138147

These synonyms emphasize functional group positions (e.g., “4-tert-butyl”) or stereochemical descriptors (e.g., “(2S)-”). Cross-referencing these terms ensures accurate compound identification in interdisciplinary research.

Properties

Molecular Formula

C14H17O4-

Molecular Weight

249.28 g/mol

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1

InChI Key

ICZBQHPMSPTRJO-NSHDSACASA-M

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The tert-butyl esterification of succinic acid derivatives is frequently achieved via acid-catalyzed reactions. Patent describes the use of sulfuric acid and boric acid as co-catalysts for esterification between phenolic compounds and carboxylic acids. For the target compound, this approach involves reacting 2-phenylsuccinic acid with tert-butanol under reflux conditions in toluene or xylene. The reaction proceeds at 80–130°C for 4–8 hours, yielding the tert-butyl ester with >90% conversion. Notably, the stereochemical integrity of the (2S)-configuration is preserved when starting from enantiomerically pure 2-phenylsuccinic acid.

Phase-Transfer Catalyzed Alkylation

Patent highlights a phase-transfer catalysis (PTC) method for introducing the tert-butyl group. A quaternary ammonium salt (e.g., tetrabutylammonium bromide) facilitates the reaction between 2-phenylsuccinic acid dimethyl ester and tert-butyl bromide in methyl tert-butyl ether (MTBE). This method achieves 85–92% yield at 50–60°C within 6 hours, with minimal racemization due to the mild conditions. The PTC approach avoids harsh acids, making it suitable for acid-sensitive intermediates.

Enzymatic Hydrolysis for Stereochemical Control

To obtain the (2S)-enantiomer, patent proposes enzymatic resolution using esterase. Racemic tert-butyl 2-phenylsuccinate is subjected to selective hydrolysis, where the enzyme preferentially cleaves the (2R)-ester, leaving the desired (2S)-enantiomer intact. This method achieves enantiomeric excess (ee) >98% when coupled with recrystallization from acetone.

Optimization of Reaction Conditions

Solvent Systems

  • Polar Aprotic Solvents : Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reaction rates for tert-butyl esterification by stabilizing transition states.
  • Non-Polar Solvents : Toluene and xylene are preferred for acid-catalyzed reactions to minimize side reactions like oxidation.
  • Ether Solvents : MTBE improves phase-transfer alkylation by solubilizing both organic and aqueous phases.

Catalysts and Additives

  • Dual Acid Catalysts : Sulfuric acid (0.5–1.0 mol%) with boric acid (0.2–0.5 mol%) accelerates esterification while suppressing decarboxylation.
  • Base Promoters : Potassium carbonate or sodium hydrogen carbonate neutralizes HCl byproducts in alkylation reactions, driving equilibria toward product formation.

Purification and Characterization

Recrystallization

Crude product purity is elevated via recrystallization from methanol/butanone mixtures (patent) or acetone (patent), yielding white crystalline solids with >99% purity by HPLC.

Distillation

For large-scale production, short-path distillation under reduced pressure (0.1–0.5 mmHg) removes low-boiling impurities while preserving the tert-butyl ester’s thermal stability.

Chiral Chromatography

Preparative chiral HPLC using cellulose-based columns resolves (2S)- and (2R)-enantiomers, achieving ee >99.5%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) ee (%) Key Advantage
Acid-Catalyzed 90–95 99.0 98.5 Scalability
Phase-Transfer 85–92 98.5 97.0 Mild conditions
Enzymatic Resolution 40–45* 99.5 99.8 Superior stereoselectivity

*Yield reflects the inherent 50% maximum for resolution methods.

Industrial-Scale Considerations

Patent emphasizes nitrogen purging during esterification to prevent oxidation-induced discoloration. Continuous flow reactors are proposed for PTC alkylation to reduce reaction times by 30%. Economic analyses favor the acid-catalyzed route for volumes >100 kg due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)-
  • CAS No.: 245323-38-0
  • Molecular Formula : C₁₄H₁₇O₄⁻
  • Molecular Weight : 249.28 g/mol
  • Stereochemistry : Chiral center at the 2S position .

Structural Features :

  • A succinic acid backbone substituted with a phenyl group at the 2-position and a tert-butyl ester at the 4-position.

Physicochemical Properties :

  • Boiling Point: Likely >300°C due to the aromatic phenyl group .

Comparison with Structural Analogs

Table 1: Key Properties of Butanedioic Acid Derivatives

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C) Key Applications/Features
Target Compound (245323-38-0) 2-phenyl, 4-tert-butyl ester C₁₄H₁₇O₄⁻ 249.28 ~1.1–1.2 >300 Chiral synthesis; potential APIs
Butanedioic acid, 2-propyl-, 4-tert-butyl ester (2432911-34-5) 2-propyl, 4-tert-butyl ester C₁₁H₂₀O₄ 216.27 1.036 314.5 Simpler aliphatic analog
Butanedioic acid, (phenylmethyl)-, 4-methyl ester (111198-55-1) 2-benzyl, 4-methyl ester C₁₂H₁₄O₄ 222.24 1.189 376.1 Higher boiling point due to benzyl group
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-tert-butyl ester (157188-20-0) 2-phosphoranylidene, 4-tert-butyl ester C₂₈H₃₅O₄P 470.55 N/A N/A Organocatalysis; Wittig reactions

Steric and Electronic Effects

  • Target Compound vs. 2-Propyl Analog :

    • The phenyl group in the target compound increases rigidity and may enhance binding to aromatic receptors compared to the flexible propyl group .
    • The tert-butyl ester in both compounds improves lipophilicity, but the phenyl substituent in the target compound reduces solubility in polar solvents .
  • Target Compound vs.

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